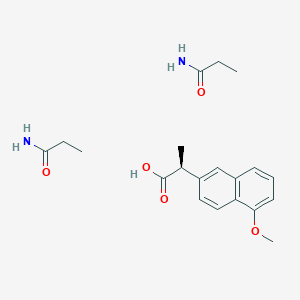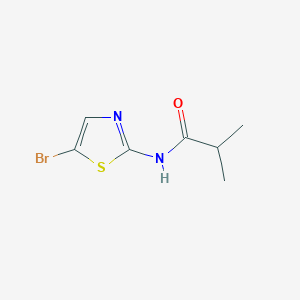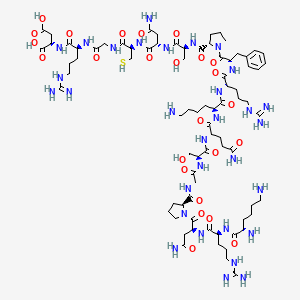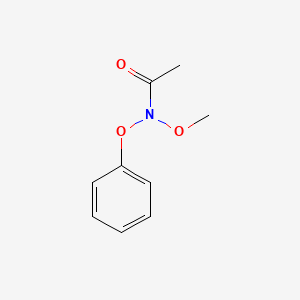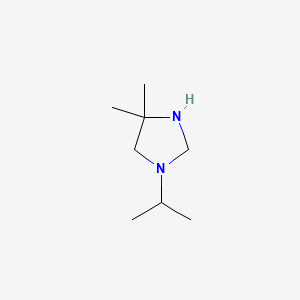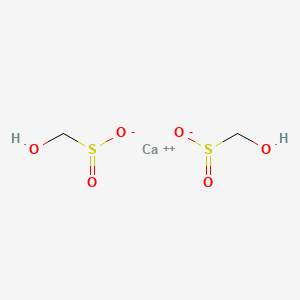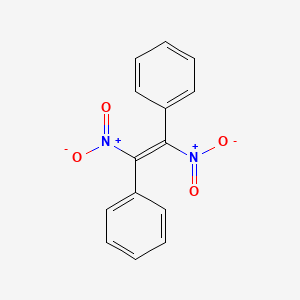
1,2-Dinitro-1,2-diphenylethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dinitro-1,2-diphenylethene is an organic compound characterized by the presence of two nitro groups and two phenyl groups attached to an ethene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dinitro-1,2-diphenylethene can be synthesized through a multi-step process involving the nitration of 1,2-diphenylethene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the nitration process to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,2-Dinitro-1,2-diphenylethene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,2-Diamino-1,2-diphenylethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学研究应用
1,2-Dinitro-1,2-diphenylethene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds, including dyes and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1,2-dinitro-1,2-diphenylethene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
1,2-Dinitro-1,2-diphenylethane: Similar structure but with an ethane backbone instead of ethene.
2,3-Dinitro-2,3-diphenylbutane: Similar structure but with a butane backbone and different positioning of nitro groups.
Uniqueness
1,2-Dinitro-1,2-diphenylethene is unique due to its ethene backbone, which imparts different electronic and steric properties compared to its ethane and butane analogs
属性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
[(E)-1,2-dinitro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI 键 |
NQAQCAROZAAHGL-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


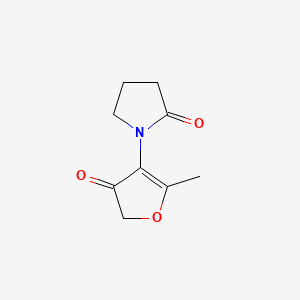
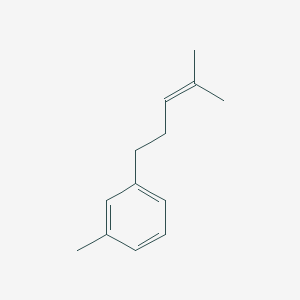
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

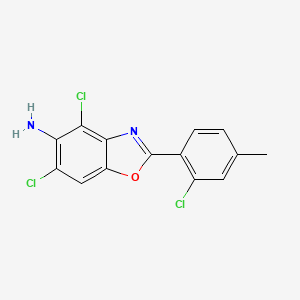
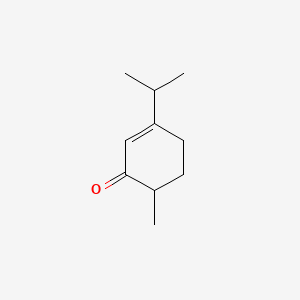
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)

